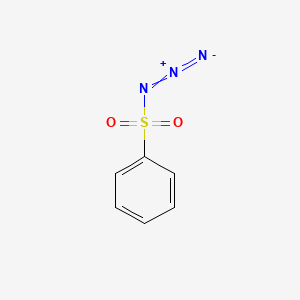

Benzenesulfonyl azide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-diazobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c7-8-9-12(10,11)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRSVLCCIJUKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339352 | |

| Record name | Benzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-10-3 | |

| Record name | Benzenesulfonyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzenesulfonyl azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectory and Foundational Discoveries

The journey of organic azides began over 140 years ago with the synthesis of phenyl azide (B81097) by Peter Griess in 1864. colab.wsnih.gov This pioneering work laid the groundwork for the exploration of this unique class of energy-rich compounds. nih.gov A significant advancement came from Theodor Curtius, who in 1885, discovered the Curtius rearrangement, a thermal decomposition of an acyl azide into an isocyanate. wikipedia.orgwikipedia.orgstudysmarter.co.uk Curtius also made seminal discoveries of diazoacetic acid, hydrazine, and hydrazoic acid. wikipedia.org His work on the rearrangement of acyl azides to isocyanates opened new avenues for the synthesis of primary amines, carbamates, and urea (B33335) derivatives. colab.wswikipedia.org

While the early focus was on acyl azides, the utility of sulfonyl azides, including benzenesulfonyl azide, gained prominence later. A key development in the application of sulfonyl azides was the Regitz diazo transfer reaction. chem-station.comnih.gov This reaction, described by Manfred Regitz, involves the transfer of a diazo group from a sulfonyl azide to an active methylene (B1212753) compound, yielding diazo compounds that are valuable 1,3-dipoles or precursors to metal carbenoids. chem-station.com These carbenoids are subsequently used in important transformations like cyclopropanation and C-H insertion reactions. chem-station.com The development of various sulfonyl azides, such as the less explosive and more easily separable p-acetamidothis compound and methanesulfonyl azide, has enhanced the safety and practicality of diazo transfer reactions. wikipedia.org

General Reactivity Paradigms in Organic Synthesis

Classical and Evolving Synthetic Pathways

The traditional methods for synthesizing benzenesulfonyl azides have been well-established for decades. However, ongoing research continues to refine these pathways for improved safety, efficiency, and substrate scope.

Reaction of Sulfonyl Halides with Azide Sources

The most direct and widely practiced method for the synthesis of benzenesulfonyl azides is the nucleophilic substitution of a benzenesulfonyl halide, typically the chloride, with an azide source. researchgate.netresearchgate.net Sodium azide is the most common azide source used in this transformation. tandfonline.com

The reaction is typically carried out in a variety of solvents, including aqueous acetone, ethanol-water, and methanol-water mixtures. orgsyn.org The choice of solvent is critical as it needs to solubilize both the organic sulfonyl halide and the inorganic azide salt to facilitate the reaction. tandfonline.com Phase-transfer catalysts, such as Aliquat 336, have been employed to improve the efficiency of this biphasic reaction, allowing for easier product isolation. orgsyn.org More recently, polyethylene (B3416737) glycol (PEG-400) has been introduced as an environmentally friendly and efficient reaction medium, providing excellent yields under mild conditions. tandfonline.comtandfonline.com

A general procedure involves stirring the sulfonyl chloride with sodium azide in a suitable solvent at room temperature. tandfonline.com The reaction progress can be monitored by thin-layer chromatography. orgsyn.org Upon completion, the product is typically isolated by extraction and removal of the solvent. tandfonline.com

Table 1: Synthesis of Sulfonyl Azides from Sulfonyl Chlorides

| Sulfonyl Chloride | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Benzenesulfonyl chloride | 10 | 95 | tandfonline.com |

| 4-Methylbenzenesulfonyl chloride | 10 | 97 | tandfonline.com |

| 4-Methoxybenzenesulfonyl chloride | 15 | 94 | tandfonline.com |

| 4-Nitrobenzenesulfonyl chloride | 20 | 92 | tandfonline.com |

| 2-Nitrobenzenesulfonyl chloride | 40 | 88 | tandfonline.com |

Diazotization of Sulfonyl Hydrazides

The diazotization reaction is commonly achieved by treating the sulfonyl hydrazide with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a mineral acid, such as hydrochloric acid. chemicalbook.comoup.com This reaction converts the hydrazide group into the azide functionality. chemicalbook.com While effective, this method can be hampered by the availability and preparation of the starting sulfonyl hydrazides. researchgate.netresearchgate.nettandfonline.com

Development of Safer and More Efficient Reagents

A significant focus of modern research has been the development of safer alternatives to traditional sulfonyl azides, which are known to be potentially explosive. organic-chemistry.orgrsc.org This has led to the creation of polymer-supported reagents and innovative "sulfonyl-azide-free" protocols.

Polystyrene-Supported this compound as a Diazo Transfer Reagent

To mitigate the safety risks associated with low molecular weight sulfonyl azides, researchers have developed polystyrene-supported this compound. organic-chemistry.orgnih.govsigmaaldrich.comacs.org This solid-supported reagent offers several advantages:

Enhanced Safety: The polymer-bound azide is thermally more stable and less sensitive to shock and friction compared to its non-supported counterparts. organic-chemistry.org Differential scanning calorimetry (DSC) studies have shown a significantly lower energy release upon decomposition for the polymer-supported version compared to 4-carboxythis compound. acs.org

Ease of Use: The reagent is easy to handle, and the workup procedure is simplified to a mere filtration to remove the polymer support and the sulfonamide byproduct. organic-chemistry.org

High Efficiency: It often provides comparable or even higher yields of diazo compounds in shorter reaction times compared to solution-phase reagents. organic-chemistry.org

This reagent is synthesized in a single step from commercially available materials and has proven to be a valuable tool for diazo transfer reactions in a laboratory setting. organic-chemistry.org

Emerging "Sulfonyl-Azide-Free" Diazo Transfer Protocols

A groundbreaking development in diazo transfer chemistry is the emergence of "sulfonyl-azide-free" (SAFE) protocols. rsc.orgrsc.orgorganic-chemistry.org These methods avoid the pre-synthesis and handling of potentially hazardous sulfonyl azides by generating the diazo transfer reagent in situ. organic-chemistry.org

One such protocol involves the use of a "SAFE cocktail," which is a mixture of sodium azide, potassium carbonate, and m-carboxybenzenesulfonyl chloride in water. organic-chemistry.org This mixture generates the active diazo transfer reagent directly in the reaction vessel. This approach has been successfully applied to a wide range of active methylene compounds, including less reactive monocarbonyl substrates, to produce diazo compounds in moderate to excellent yields (34–98%). organic-chemistry.org The SAFE protocol is particularly amenable to parallel and diversity-oriented synthesis. rsc.orgrsc.org

Influence of Substituents on Synthetic Outcomes

The electronic nature and position of substituents on the benzene (B151609) ring of this compound can significantly influence both its synthesis and its reactivity in subsequent transformations. acs.orgbeilstein-archives.org

During the synthesis of substituted benzenesulfonyl azides from the corresponding sulfonyl chlorides, both electron-donating and electron-withdrawing groups are generally well-tolerated. tandfonline.comtandfonline.com However, the reaction times can be affected. For instance, sulfonyl chlorides with electron-donating groups like methyl and methoxy (B1213986) tend to react faster than those with electron-withdrawing groups like nitro. tandfonline.com Steric hindrance from ortho-substituents can also slow down the reaction rate. tandfonline.comtandfonline.com

In diazo transfer reactions, the electronic properties of the substituents on the this compound can impact the efficiency of the diazo transfer. In the reaction of substituted benzenesulfonyl azides with N,N-diethylaminoprop-1-yne, it was observed that azides with electron-releasing groups led to the formation of triazoles, while those with electron-withdrawing groups yielded α-diazo amidines. wmich.edu

Furthermore, in cycloaddition reactions, such as the reaction with oxabicyclic alkenes, substituents on the this compound play a crucial role in determining the diastereoselectivity of the products. beilstein-archives.org Theoretical studies have shown that the position of the substituent on the benzene ring affects the endo/exo selectivity of the resulting aziridines. beilstein-archives.org Electron-donating groups at the para-position tend to favor the formation of the endo cycloadduct.

A study on the base-mediated coupling of benzenesulfonyl azides with proline revealed that electron-donating substituents on the benzene ring were more favorable for the reaction than electron-withdrawing groups, leading to higher yields of the corresponding sulfonamides. acs.org

Table 2: Effect of Substituents on the Yield of Proline-Derived Benzenesulfonamides

| Substituent on this compound | Yield (%) | Reference |

|---|---|---|

| 4-CH₃ | 88 | acs.org |

| 4-tert-Butyl | 84 | acs.org |

| 4-OCH₃ | 85 | acs.org |

| 4-F | 83 | acs.org |

| 4-Cl | 81 | acs.org |

| 4-Br | 78 | acs.org |

| 4-CF₃ | 78 | acs.org |

| 3-CH₃ | 78 | acs.org |

| 2-CH₃ | 70 | acs.org |

Mechanistic Investigations of Benzenesulfonyl Azide Reactivity

Pathways of Thermal Decomposition and Photodecomposition

The decomposition of benzenesulfonyl azide (B81097) can be initiated either by heat (thermolysis) or by light (photolysis), with the specific conditions dictating the reaction pathway and the resulting products. Studies combining matrix-isolation IR spectroscopy and quantum chemical calculations have revealed distinct mechanisms for these two modes of activation. rsc.orgresearchgate.netscribd.com

Under flash vacuum pyrolysis conditions at high temperatures (e.g., 800 K), benzenesulfonyl azide decomposes by extruding molecular nitrogen to yield phenylnitrene (PhN) and sulfur dioxide (SO₂) as the exclusive products in the gas phase. rsc.orgresearchgate.net In contrast, photodecomposition under cryogenic conditions proceeds through a more complex, stepwise mechanism. rsc.orgresearchgate.net

| Condition | Primary Intermediates | Final Products | Reference |

| Flash Vacuum Pyrolysis (800 K) | Benzenesulfonyl nitrene (not observed) | Phenylnitrene (PhN), Sulfur Dioxide (SO₂) | rsc.orgresearchgate.net |

| UV Photolysis (2.8 K) | Triplet Benzenesulfonyl Nitrene (PhS(O)₂N) | N-sulfonyl imine (PhNSO₂), Phenylnitrene (PhN), Didehydroazepine | rsc.orgresearchgate.net |

Photochemical decomposition, induced by UV laser irradiation (at 193 nm and 266 nm) in inert matrices like solid argon or neon at extremely low temperatures (2.8 K), leads to the extrusion of dinitrogen (N₂) and the formation of a key reactive species: benzenesulfonyl nitrene (PhS(O)₂N). rsc.orgresearchgate.net This nitrene is formed in its triplet ground state. rsc.orgresearchgate.net

This highly reactive triplet nitrene intermediate does not immediately fragment. Instead, upon subsequent irradiation with visible light (380–450 nm), it undergoes a pseudo-Curtius rearrangement to form N-sulfonyl imine (PhNSO₂). rsc.orgresearchgate.net This rearrangement is a characteristic reaction of sulfonyl nitrenes. Further visible light irradiation can cause the fragmentation of the N-sulfonyl imine into SO₂ and phenylnitrene (PhN), which may then undergo ring-expansion. rsc.orgresearchgate.net The Curtius rearrangement, in its classical sense, involves the thermal decomposition of an acyl azide into an isocyanate, proceeding through a nitrene intermediate where a group migrates to an electron-deficient nitrogen atom. nih.gov The rearrangement of the sulfonyl nitrene is analogous to this process.

The question of whether the decomposition of this compound occurs in a single, concerted step or through a multi-step, stepwise pathway has been a subject of significant investigation. For photodecomposition, the experimental observation of the benzenesulfonyl nitrene intermediate provides strong evidence for a stepwise mechanism. rsc.orgresearchgate.net

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) at the B3LYP/6-311++G(3df,3pd) level and CBS-QB3, lend theoretical support to the preference for a stepwise decomposition pathway. rsc.orgresearchgate.netresearchgate.net These computational models indicate that the process initiated by the loss of N₂ to form the nitrene intermediate is more energetically favorable than a concerted mechanism where bond breaking and rearrangement occur simultaneously. rsc.orgresearchgate.net

Reaction Mechanisms in Cycloaddition Reactions

This compound participates in cycloaddition reactions with unsaturated systems, most notably alkenes, to form nitrogen-containing heterocycles. The reaction with oxabicyclic alkenes to produce aziridines, for instance, has been mechanistically scrutinized, revealing a pathway that favors the formation of a triazoline intermediate over the direct involvement of a free nitrene. nih.govresearchgate.net

When this compound reacts with an alkene, two primary mechanistic pathways are conceivable:

An initial [3+2] cycloaddition of the azide with the alkene to form a five-membered triazoline ring, which subsequently loses N₂. nih.govresearchgate.net

An initial decomposition of the azide to release N₂ and form a benzenesulfonyl nitrene, which then adds across the double bond of the alkene. nih.govresearchgate.net

Computational studies using DFT (M06-2X/6-311G(d,p)) have shown that the [3+2] cycloaddition pathway is significantly favored kinetically. nih.govresearchgate.net The activation barrier for the cycloaddition to form an exo-triazoline intermediate is substantially lower than the barrier for the initial formation of the nitrene species. nih.govresearchgate.net This indicates that the reaction proceeds preferentially through the formation of a triazoline intermediate rather than via a free nitrene. nih.govresearchgate.netbeilstein-archives.org

| Pathway | Activation Barrier (exo) | Rate Constant (exo) | Conclusion | Reference |

| [3+2] Cycloaddition | 10.3 kcal/mol | 3.86 × 10⁶ s⁻¹ | Kinetically Favored | nih.govresearchgate.net |

| Initial Nitrene Formation | 39.2 kcal/mol | 8.92 × 10⁻¹² s⁻¹ | Kinetically Disfavored | nih.govresearchgate.netresearchgate.net |

Once the triazoline intermediate is formed via the [3+2] cycloaddition, the reaction proceeds with the extrusion of a molecule of dinitrogen to yield the final aziridine (B145994) product. nih.govresearchgate.net The mechanism of this nitrogen extrusion step determines the stereochemical outcome of the reaction. nih.gov

The triazoline can lose N₂ through two different routes:

A direct, albeit high-energy, extrusion to form the aziridine. nih.govresearchgate.net

A lower-energy, stepwise pathway involving a concerted C-C and N-N bond cleavage to form a ring-opened intermediate. This intermediate then undergoes dinitrogen extrusion and subsequent C-N bond formation to yield the aziridine. nih.govresearchgate.net

Calculations indicate that the stepwise route, proceeding through the ring-opened intermediate, is the more favorable pathway for the formation of the thermodynamically preferred endo-aziridine product, consistent with experimental observations. nih.govresearchgate.net

Mechanisms of Nitrogen Transfer Reactions

This compound is a key reagent in nitrogen transfer reactions, where a nitrogen atom (often as part of a sulfonylamido group) is transferred to a substrate. These reactions, which include aziridination and C-H amination, are frequently catalyzed by transition metals. nih.govibs.re.kr

The mechanism of these transformations typically involves the generation of a highly reactive metal-nitrenoid intermediate. nih.govibs.re.kr In a pioneering study, the copper powder-catalyzed decomposition of this compound in cyclohexene (B86901) yielded a mixture of products including the corresponding aziridine, C-H amination products, and benzenesulfonamide (B165840). nih.govibs.re.kr This product distribution is consistent with the intermediacy of a nitrene or a metal-nitrenoid species, though a radical mechanism could also be operative. nih.gov

For more controlled, chelation-assisted C-H amidation reactions catalyzed by metals like rhodium or ruthenium, a well-defined catalytic cycle is proposed:

C-H Activation : The catalyst coordinates to a directing group on the substrate, leading to the cleavage of a C-H bond and the formation of a metallacycle intermediate. ibs.re.kr

Nitrene Insertion : The this compound coordinates to the metal center and extrudes N₂ to form a metal-nitrenoid species. This species then undergoes migratory insertion into the metal-carbon bond of the metallacycle, forming a C-N bond. ibs.re.kr

Product Release : The final amidated product is released, often through protodemetalation, regenerating the active catalyst for the next cycle. ibs.re.kr

In addition to metal catalysis, nitrogen transfer can be achieved through photochemistry. Photosensitized reactions can generate triplet sulfonyl nitrenes that are highly efficient and selective for reactions like alkene aziridination. acs.org Base-mediated reactions with specific substrates, such as proline, can also occur through distinct mechanisms involving intermediates like sulfonic-carboxylic anhydrides, rather than free nitrenes. nih.govacs.org

Sulfonylnitrene Intermediates

The thermal or photochemical decomposition of this compound can lead to the formation of a highly reactive sulfonylnitrene intermediate through the extrusion of molecular nitrogen. researchgate.netscribd.com This intermediate is a focal point in understanding the reactivity of sulfonyl azides.

Formation and Nature of Sulfonylnitrenes: Upon heating or irradiation, this compound can lose a molecule of N₂, generating benzenesulfonylnitrene. researchgate.netresearchgate.net Quantum chemical calculations and matrix-isolation IR spectroscopy have been instrumental in studying these transient species. researchgate.netscribd.com These studies have shown that the decomposition can be a stepwise process, with the nitrene existing in a triplet ground state. researchgate.net The formation of the nitrene intermediate, however, can be in competition with other reaction pathways, such as concerted cycloadditions. beilstein-archives.orgresearchgate.net

Reactions Involving Sulfonylnitrenes: Once formed, the electrophilic sulfonylnitrene can undergo a variety of reactions:

C-H Insertion: Sulfonylnitrenes can insert into C-H bonds, a reaction that has been observed in both aliphatic and aromatic systems. researchgate.netnih.gov For instance, the thermal decomposition of aliphatic and aromatic sulfonyl azides in cyclohexane (B81311) at 175°C under pressure primarily yields C-H insertion products. cdnsciencepub.com

Aziridination of Alkenes: The addition of sulfonylnitrenes to alkenes is a common method for the synthesis of N-sulfonylated aziridines, which are valuable synthetic intermediates. beilstein-archives.orgnih.gov DFT calculations on the reaction of this compound with oxabicyclic alkenes suggest that the pathway involving a nitrene intermediate has a high activation barrier compared to a [3+2] cycloaddition pathway. beilstein-archives.orgresearchgate.net

Rearrangement Reactions: The sulfonylnitrene can undergo a pseudo-Curtius rearrangement to form an N-sulfonyl imine (PhNSO₂). researchgate.netscribd.com This rearrangement has been observed under photolytic conditions in cryogenic matrices. researchgate.net

It is important to note that direct evidence for the involvement of a free sulfonylnitrene is often elusive in solution-phase reactions, as it can be trapped by solvents or other reagents. scribd.comcdnsciencepub.com The decomposition of benzenesulfonyl azides has been shown to have minimal sensitivity to radical inhibitors in some cases, suggesting the involvement of the singlet electrophilic species of the nitrene. researchgate.net

Radical Mechanisms in Carbon-Nitrogen Bond Formation

In addition to pathways involving nitrene intermediates, this compound can participate in radical reactions to form carbon-nitrogen bonds. These methods provide an alternative to traditional nucleophilic substitution or reductive amination reactions.

Azidation of Alkyl Radicals: this compound can serve as an efficient nitrogen source for the azidation of alkyl radicals. organic-chemistry.orgnih.gov This process typically involves the generation of an alkyl radical from a suitable precursor, such as an alkyl iodide or a dithiocarbonate, using a radical initiator like dilauroyl peroxide or AIBN (AzobisIsoButyroNitrile). organic-chemistry.orglibretexts.org The alkyl radical then reacts with this compound to form the corresponding alkyl azide. organic-chemistry.orgnih.gov

Two preparatively useful methods have been described:

Reaction with ethanesulfonyl azide in the presence of dilauroyl peroxide. organic-chemistry.org

Treatment with this compound and hexabutylditin, initiated by light or a radical initiator. organic-chemistry.org

These radical azidation techniques are particularly valuable for the synthesis of secondary and tertiary alkyl azides and can be incorporated into tandem radical cyclization-azidation sequences. organic-chemistry.orgnih.gov The efficiency of azidation for primary alkyl radicals is generally lower due to their higher nucleophilicity. organic-chemistry.org

Mechanism of Radical Azidation: The mechanism involves the attack of the alkyl radical on the terminal nitrogen atom of the sulfonyl azide. This is followed by the expulsion of a sulfonyl radical and the formation of the alkyl azide. The sulfonyl radical can then propagate the radical chain.

Recent advancements have highlighted the resurgence of radical chemistry for C-N bond formation, with photo- and electrochemical methods providing new avenues for generating the necessary radical intermediates under mild conditions. rsc.org

Influence of Solvent and Temperature on Reaction Mechanisms and Diastereoselectivity

The outcome of reactions involving this compound is profoundly influenced by the choice of solvent and the reaction temperature. These parameters can dictate the operative reaction mechanism and, consequently, the stereochemical outcome, particularly in terms of diastereoselectivity.

Solvent Effects: The polarity of the solvent can play a crucial role in the reaction pathway.

In the context of cycloaddition reactions, polar aprotic solvents like DMF can enhance the reactivity of the azide in 1,3-dipolar cycloadditions.

Studies on the reaction of substituted benzenesulfonyl azides with N,N-diethylaminoprop-1-yne have shown that increasing the polarity of the solvent can shift the equilibrium from a triazole intermediate to a diazo compound. wmich.edu

Computational studies on the reaction of this compound with oxabicyclic alkenes have indicated a minimal solvent effect on the nitrene formation pathway, with 1,4-dioxane (B91453) only marginally lowering the activation barrier. beilstein-archives.org

The effect of different solvents (DMSO-d6, CD3OD, and CDCl3) on the chemical shifts in the ¹H-NMR spectrum of a benzenesulfonamide derivative has been investigated, showing a correlation between chemical shifts and solvent dielectric constants. researchcommons.org

Temperature Effects: Temperature is another critical parameter that can influence reaction rates and selectivity.

The thermal decomposition of this compound to form a sulfonylnitrene typically requires elevated temperatures. researchgate.netscribd.com For instance, flash vacuum pyrolysis at 800 K leads to the formation of phenylnitrene and SO₂. researchgate.net

In contrast, photodecomposition can occur at very low temperatures (2.8 K) in cryogenic matrices. researchgate.net

In the reaction of benzenesulfonyl azides with alkynes, elevated temperatures are often required for the thermal Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org

Low temperatures (e.g., -20°C) are sometimes employed to suppress the decomposition of the azide in diazo-transfer reactions.

The equilibrium between a triazole and a diazo compound in the reaction with N,N-diethylaminoprop-1-yne was also found to be temperature-dependent, with higher temperatures favoring the diazo compound. wmich.edu

Diastereoselectivity: The stereochemical outcome of reactions, particularly cycloadditions, is sensitive to both solvent and temperature.

In the [3+2] cycloaddition of this compound with oxabicyclic alkenes, DFT calculations have shown that the formation of the exo triazoline intermediate is kinetically favored over the endo intermediate. beilstein-archives.orgresearchgate.net The subsequent steps leading to the final aziridine products also have different energetic barriers, influencing the final endo/exo product ratio. researchgate.net

The position of substituents on the benzene (B151609) ring of this compound can also affect the endo/exo diastereoselectivity in these cycloaddition reactions. researchgate.net

The interplay of solvent and temperature allows for the fine-tuning of reaction conditions to favor a specific mechanistic pathway and achieve the desired product with high selectivity.

Computational Chemistry Approaches in Benzenesulfonyl Azide Research

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are pivotal in mapping the potential energy surfaces of reactions involving benzenesulfonyl azide (B81097), allowing for a detailed understanding of reaction mechanisms. These theoretical approaches enable researchers to distinguish between competing pathways and rationalize experimental observations.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of reactions involving benzenesulfonyl azide. A key application is the elucidation of the reaction pathway for the formation of aziridines from benzenesulfonyl azides and alkenes, such as oxabicyclic alkenes. beilstein-archives.orgnih.gov Two primary competing mechanisms are often considered:

Path A: An initial [3+2] cycloaddition to form a triazoline intermediate, followed by dinitrogen (N₂) extrusion. beilstein-archives.orgnih.gov

Path B: An initial cleavage of the dinitrogen molecule from this compound to form a reactive nitrene intermediate, which then adds to the alkene. beilstein-archives.orgnih.gov

DFT calculations, particularly using the M06-2X functional, have shown that the initial [3+2] cycloaddition pathway is significantly more favorable kinetically. beilstein-archives.orgnih.gov The activation barrier for the initial nitrogen extrusion to form a nitrene is calculated to be very high (around 38.9-39.2 kcal/mol), making this pathway less likely. beilstein-archives.orgnih.gov In contrast, the cycloaddition step has much lower activation barriers. beilstein-archives.org The rate-determining step for the cycloaddition pathway is the subsequent dinitrogen cleavage from the triazoline intermediate. beilstein-archives.orgresearchgate.net

The effect of substituents on the benzene (B151609) ring of this compound has also been studied. Both electron-donating groups (e.g., -OH, -OCH₃) and electron-withdrawing groups (e.g., -F, -Cl, -NO₂) can marginally decrease the activation barriers for the initial cycloaddition and the dinitrogen extrusion from the azide itself. beilstein-archives.org

| Reaction Pathway | Elementary Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|---|

| Path A: [3+2] Cycloaddition | Initial Cycloaddition (endo) | TS1_EN | 17.3 |

| Initial Cycloaddition (exo) | TS1_EX | 10.2 | |

| Path B: Nitrene Formation | Initial N₂ Extrusion | TS3 | 38.9 |

| Path A: N₂ Cleavage from Triazoline | N₂ Cleavage (from endo-triazoline) | TS2_EN | 32.3 |

| N₂ Cleavage (from exo-triazoline) | TS2_EX | 38.6 |

Energies computed at the M06-2X/6-311G+(d,p) level of theory in the gas phase at 85 °C. beilstein-archives.org

Computational methods are highly effective in predicting the regio- and diastereoselectivity of reactions involving this compound. beilstein-archives.orgnih.gov In the reaction with oxabicyclic alkenes, DFT calculations of the activation barriers for the formation of endo and exo products can accurately predict the diastereoselectivity. nih.gov

Furthermore, the position of substituents on the this compound ring has been shown to greatly affect the endo/exo diastereoselectivity, a phenomenon that can be rationalized through computational analysis of the transition state energies. beilstein-archives.orgnih.gov For instance, studies have explored how varying substituents on the alkene component influences the activation barriers for the formation of endo and exo cycloadducts when reacting with 4-nitrothis compound.

| Substituent on Alkene | TS1_Endo Barrier | TS1_Exo Barrier |

|---|---|---|

| H | 16.8 | 9.3 |

| CH₃ | 16.3 | 8.9 |

| OH | 12.0 | 4.2 |

| NH₂ | 12.1 | 8.4 |

| Br | 14.4 | 10.3 |

| CN | 14.6 | 11.5 |

| NO₂ | 13.7 | 11.6 |

Energies computed at the M06-2X/6-311+G(d,p) level of theory. beilstein-archives.org

Matrix-Isolation Spectroscopy Coupled with Computational Studies

The combination of matrix-isolation spectroscopy with quantum chemical calculations is a powerful strategy for studying the highly reactive intermediates generated from the decomposition of this compound. rsc.orgresearchgate.net In this technique, the azide is trapped in an inert cryogenic matrix (e.g., solid argon or neon at very low temperatures) and then decomposed by heat (flash vacuum pyrolysis) or light (photolysis). rsc.orgresearchgate.net The resulting species are stabilized by the matrix and can be characterized using IR spectroscopy.

Computational calculations are essential for interpreting the experimental IR spectra. rsc.org By calculating the vibrational frequencies of potential intermediates, researchers can assign the observed spectral bands to specific molecular structures. This combined approach has been used to study both the thermal and photodecomposition of this compound. rsc.orgresearchgate.net

Studies have shown that the decomposition mechanism is highly dependent on the conditions. Upon flash vacuum pyrolysis at 800 K, this compound decomposes directly to phenylnitrene (PhN) and sulfur dioxide (SO₂). rsc.org In contrast, UV laser photolysis (193 and 266 nm) in a solid argon matrix favors a stepwise decomposition. The key sulfonyl nitrene intermediate, PhS(O)₂N, is formed first and has been identified by its IR spectrum, supported by DFT calculations (B3LYP and M06-2X). rsc.orgdntb.gov.ua This triplet ground state nitrene can then undergo further reactions upon visible light irradiation. rsc.org

Theoretical Analysis of Intermediates and Transition States

Theoretical analysis provides detailed geometric and energetic information about the transient species that govern the reactivity of this compound. Optimized geometries of transition states, calculated using DFT, reveal the bond-breaking and bond-forming processes during a reaction. beilstein-archives.org

In the reaction with oxabicyclic alkenes, the structures of the transition states for the [3+2] cycloaddition (TS1_EN and TS1_EX), dinitrogen extrusion from the triazoline (TS2_EN and TS2_EX), and initial dinitrogen cleavage from the azide (TS3) have been computationally characterized. beilstein-archives.org

Furthermore, computational studies have been crucial in identifying and characterizing the intermediates formed during the decomposition of this compound. The stepwise photodecomposition in a cryogenic matrix allowed for the direct observation and characterization of the sulfonyl nitrene PhS(O)₂N. rsc.orgdntb.gov.ua Subsequent visible light irradiation of this nitrene leads to a pseudo-Curtius rearrangement, forming N-sulfonyl imine (PhNSO₂), another key intermediate whose identity was confirmed by comparing its experimental IR spectrum with calculated frequencies. rsc.orgdntb.gov.ua Further fragmentation of PhNSO₂ to SO₂ and phenylnitrene also occurs. rsc.org The preference for this stepwise mechanism under photolytic conditions is supported by quantum chemical calculations. rsc.orgresearchgate.net

Benzenesulfonyl Azide As a Precursor in Nitrogen Atom Transfer Reactions

Aziridination of Olefins

The addition of a nitrogen atom across a carbon-carbon double bond to form an aziridine (B145994) ring is a fundamental transformation. Benzenesulfonyl azide (B81097) is a common source of the "NsN" (benzenesulfonylnitrene) fragment for this purpose. The resulting N-sulfonylaziridines are useful synthetic intermediates because the electron-withdrawing sulfonyl group activates the aziridine ring for nucleophilic ring-opening and can also serve as a removable protecting group. nih.gov

The direct reaction of benzenesulfonyl azide with olefins often requires harsh conditions. However, transition metal catalysts can facilitate this nitrogen-atom transfer under milder conditions with greater efficiency and selectivity. Seminal work in the early 1990s demonstrated the potential of copper catalysts for the efficient aziridination of alkenes. nih.gov Since then, a variety of metal catalysts, including those based on copper, ruthenium, and cobalt, have been developed. nih.govelsevierpure.comnih.gov

For instance, copper complexes have been shown to effectively catalyze the aziridination of a range of olefins. The choice of the counter-ion in the copper catalyst, such as chloride versus hexafluorophosphate, can significantly influence the reaction yield, with the latter often providing higher yields across various olefin substrates. nih.gov Ruthenium(salen)(CO) complexes have also been identified as effective catalysts for the enantioselective aziridination of conjugated terminal olefins using p-toluenesulfonyl azide, a close analog of this compound. elsevierpure.com

Table 1: Yields of Aziridination with Different Olefins using Copper Catalysts Data sourced from studies on nitrene transfer reactions. nih.gov

| Olefin | Catalyst | Nitrene Precursor | Yield (%) |

|---|---|---|---|

| Styrene | (TTM)CuCl | PhI=NTs | 71 |

| Styrene | [(TTM)Cu(NCMe)]PF₆ | PhI=NTs | >99 |

| 1-Hexene | (TTM)CuCl | PhI=NTs | 59 |

| 1-Hexene | [(TTM)Cu(NCMe)]PF₆ | PhI=NTs | 75 |

| Cyclohexene (B86901) | (TTM)CuCl | PhI=NTs | 68 |

| Cyclohexene | [(TTM)Cu(NCMe)]PF₆ | PhI=NTs | 92 |

The mechanism of aziridination using sulfonyl azides has been a subject of detailed investigation. Two primary pathways are often considered: a direct [3+2] cycloaddition of the azide to the olefin to form a triazoline intermediate, which then extrudes dinitrogen, or the initial decomposition of the azide to form a reactive nitrene species that subsequently adds to the double bond. beilstein-archives.org

Computational studies, such as DFT calculations on the reaction of benzenesulfonyl azides with oxabicyclic alkenes, suggest that the [3+2] cycloaddition pathway is often kinetically more favorable than the pathway involving a free nitrene. beilstein-archives.org The initial formation of a nitrene intermediate from this compound involves a high activation barrier. beilstein-archives.org

Alternatively, nitrenes can be generated under milder, non-thermal conditions using photochemistry. Visible-light-mediated energy transfer from a photosensitizer to a sulfonyl azide can generate a triplet nitrene upon expulsion of dinitrogen. nih.gov This triplet nitrene, which has a diradical nature, can then react with unsaturated systems to form aziridines. chemrxiv.org This photochemical approach avoids the high temperatures often required for thermal nitrene generation and is compatible with a wide range of functional groups. nih.gov

A key aspect of aziridination reactions is the control of stereochemistry. In many metal-catalyzed systems, the aziridination of olefins proceeds with a high degree of diastereoselectivity, where the original stereochemistry of the olefin is retained in the aziridine product. This stereospecificity suggests a concerted or very rapid stepwise mechanism where rotation around the former carbon-carbon double bond does not occur.

For example, when (Z)-2-pentene or (E)-β-methylstyrene are subjected to aziridination with copper-based catalysts, the resulting aziridines retain the cis and trans geometry of the starting olefins, respectively. nih.gov This retention of configuration is a strong indicator that radical intermediates with sufficient lifetimes to allow for C-C bond rotation are not significantly involved in these specific catalytic systems. nih.gov

Table 2: Stereochemical Outcome of Copper-Catalyzed Aziridination Data from experiments using (E/Z) olefins to probe reaction mechanisms. nih.gov

| Starting Olefin | Catalyst | Resulting Aziridine Stereochemistry |

|---|---|---|

| (Z)-2-Pentene | (TTM)CuCl | Retained (cis) |

| (Z)-2-Pentene | [(TTM)Cu(NCMe)]PF₆ | Retained (cis) |

| (E)-β-Methylstyrene | (TTM)CuCl | Retained (trans) |

| (E)-β-Methylstyrene | [(TTM)Cu(NCMe)]PF₆ | Retained (trans) |

C-H Amination Reactions

Beyond reacting with C=C double bonds, the nitrogen species generated from this compound can also insert into C-H bonds, a process known as C-H amination. This reaction is of great synthetic value as it allows for the direct conversion of ubiquitous but often unreactive C-H bonds into valuable amine functionalities. rsc.org

Transition metal catalysis is crucial for achieving selective C-H amination, particularly for unactivated C-H bonds (e.g., those in alkanes). Catalysts based on cobalt, rhodium, and iridium have been successfully employed for this transformation. nih.govrsc.org Cobalt complexes of porphyrins, for instance, are effective catalysts for the intramolecular C-H amination of arylsulfonyl azides. nih.gov This methodology is applicable to the functionalization of primary, secondary, and tertiary C-H bonds, proceeding under mild, neutral conditions to produce various cyclic sulfonamides (benzosultams) in high yields, with dinitrogen as the only byproduct. nih.gov

The catalytic system can exhibit remarkable regioselectivity. For example, in substrates with multiple C-H bonds, amination often occurs preferentially at the benzylic position. nih.gov This selectivity provides a predictable way to functionalize complex molecules.

Table 3: Enantioselective C-H Amination of Arylsulfonyl Azides Catalyzed by a Co(II) Complex Data adapted from studies on metalloradical C-H amination. nih.gov

| Substrate | C-H Bond Type | Product | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| 2-Ethylthis compound | Benzylic | 5-Membered benzofused cyclic sulfonamide | 92 | 96 |

| 2-Propylthis compound | Benzylic | 5-Membered benzofused cyclic sulfonamide | 90 | 97 |

| 2-Isopropylthis compound | Benzylic | 5-Membered benzofused cyclic sulfonamide | 87 | 98 |

| 2-Benzylthis compound | Bis-benzylic | 5-Membered benzofused cyclic sulfonamide | 65 | 78 |

The mechanism of metal-catalyzed C-H amination is often distinct from traditional metallonitrene insertion. Many of these reactions are proposed to proceed through a stepwise radical pathway, a process termed metalloradical catalysis (MRC). nih.govnih.gov

In the case of Co(II)-catalyzed systems, the proposed mechanism involves the following key steps:

Activation: The Co(II) complex activates the arylsulfonyl azide to form a cobalt(III)-aminyl radical intermediate. nih.gov

Hydrogen Atom Abstraction (HAA): This reactive intermediate abstracts a hydrogen atom from a C-H bond of the substrate. nih.gov

Radical Substitution: The resulting carbon-centered radical then combines with the cobalt-amido species to form the C-N bond and regenerate the active catalyst. nih.gov

Evidence for a radical pathway comes from various experiments. For instance, the reaction of this compound with ethers under photochemical conditions is believed to proceed via hydrogen-atom abstraction from the ether by a photolytically generated triplet nitrene, which forms an α-alkoxy radical that continues a chain process. researchgate.net In some base-mediated reactions involving benzenesulfonyl azides, the addition of a radical trap like TEMPO was shown to have little effect on the product yield, suggesting the absence of a free radical pathway in those specific cases and highlighting the diversity of possible mechanisms. acs.org

Sulfimidation Reactions

This compound serves as a key precursor for the generation of a benzenesulfonylnitrene moiety, which can be transferred to a variety of substrates. One of the prominent nitrogen-atom transfer reactions is sulfimidation, the formation of a sulfur-nitrogen double bond via the reaction of a nitrene with a sulfide (B99878) (thioether). This reaction produces N-sulfonylated sulfimides, which are valuable compounds in organic synthesis and medicinal chemistry. While the decomposition of stable azide compounds requires energy, modern catalytic methods enable this transformation under mild conditions with high efficiency and selectivity. nih.govresearchgate.net

Visible-Light-Mediated Sulfimidation

A general and efficient method for the synthesis of N-sulfonyl sulfimimines from sulfides utilizes visible-light-mediated triplet energy transfer to sulfonyl azides. chemrxiv.orgchemrxiv.org This approach overcomes limitations of previous methods that often relied on singlet nitrene intermediates, which could be incompatible with various nucleophilic functional groups. chemrxiv.org The proposed mechanism involves the excitation of a photocatalyst by visible light, followed by energy transfer to the sulfonyl azide. This generates a triplet nitrene, which, due to its diradical nature, reacts with the sulfide substrate through a single electron transfer (SET) process. The subsequent recombination of the resulting radical ion pair affords the final sulfimimine product. chemrxiv.org

Research has demonstrated that iridium-based photocatalysts are particularly effective. The optimization of reaction conditions identified [Ir[dF(Me)ppy]₂(dtbbpy)]PF₆ as a highly efficient catalyst, leading to excellent yields of the desired product. chemrxiv.org Control experiments confirmed that both the photocatalyst and light are essential for the reaction to proceed. chemrxiv.org

The scope of this reaction is broad, accommodating a wide range of functional groups on both the this compound and the sulfide partner. For instance, using thioanisole (B89551) as the model sulfide, unsubstituted this compound provided the corresponding sulfimimine in 83% yield. chemrxiv.org The reaction tolerates both electron-donating and electron-withdrawing groups on the benzene (B151609) ring of the azide. Similarly, various substituents on the S-aryl group of the sulfide are well-tolerated. chemrxiv.org

| Entry | Sulfonyl Azide (R-SO₂N₃) | Yield (%) |

|---|---|---|

| 1 | This compound | 83 |

| 2 | 4-Methoxythis compound | 90 |

| 3 | 4-(Trifluoromethyl)this compound | 88 |

| 4 | 4-Cyanothis compound | 89 |

| 5 | 4-Bromothis compound | 86 |

Reaction Conditions: Thioanisole (0.2 mmol), sulfonyl azide (2 equiv), [Ir[dF(Me)ppy]₂(dtbbpy)]PF₆ (2 mol%), in CH₃CN under N₂ atmosphere, irradiated with a 440 nm LED at room temperature for 15 h.

Enzyme-Catalyzed Sulfimidation

In addition to photocatalysis, biocatalysis offers a green and highly selective alternative for sulfimidation reactions. Engineered variants of cytochrome P450 enzymes have been shown to catalyze the intermolecular imidation of sulfides using aryl sulfonyl azides as the nitrene source. nih.gov This represents the nitrogen-transfer analogue of the well-known enzymatic sulfoxidation reaction. nih.gov

The proposed mechanism for this enzymatic transformation begins with the reduction of the iron(III) heme center of the enzyme. Subsequent addition of the azide substrate is believed to form a formal iron(IV)-nitrenoid intermediate. This reactive species can then be "trapped" by a sulfide substrate present in the active site to form the sulfimide (B8482401) product, releasing dinitrogen in the process. nih.gov

Research using a P411 variant of cytochrome P450BM3 found a strong preference for aryl sulfonyl azides over smaller alkyl sulfonyl azides. The electronic properties of the sulfide substrate also play a crucial role; sulfides bearing electron-donating substituents on the aryl ring were found to be better substrates, giving higher product turnovers. For example, 4-methoxythioanisole (B167831) resulted in significantly higher activity compared to electron-deficient sulfide substrates. nih.gov

| Entry | Sulfide Substrate | Relative Activity (Total Turnovers) |

|---|---|---|

| 1 | 4-Methoxythioanisole | 300 |

| 2 | Thioanisole | 30 |

| 3 | 4-Methylthioanisole | 180 |

| 4 | 4-Chlorothioanisole | 45 |

| 5 | 4-(Trifluoromethyl)thioanisole | 10 |

Data represents the total turnovers (TTN) of the enzymatic reaction. Tosyl azide was used as the nitrene source.

Other Catalytic Systems

The development of catalysts for asymmetric nitrene transfer reactions is of significant interest for producing chiral nitrogen-containing molecules. Low-valent transition-metal complexes have been examined as effective catalysts for the decomposition of sulfonyl azides. nih.gov Specifically, custom-designed ruthenium and iridium complexes incorporating salen ligands have been successfully used to catalyze highly enantioselective nitrene transfer reactions, including sulfimidation, from azides under mild conditions. nih.govelsevierpure.com

Cycloaddition Chemistry of Benzenesulfonyl Azide

Huisgen 1,3-Dipolar Cycloaddition (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC)

The Huisgen 1,3-dipolar cycloaddition is a fundamental reaction between a 1,3-dipole (an azide) and a dipolarophile (an alkyne) to yield a five-membered 1,2,3-triazole ring. wikipedia.org While the thermal reaction often requires high temperatures and results in a mixture of regioisomers, the copper(I)-catalyzed variant (CuAAC) proceeds under mild conditions and exhibits remarkable regioselectivity. organic-chemistry.orgwikipedia.org This transformation has become a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad applicability. organic-chemistry.orgnih.gov The CuAAC reaction involving benzenesulfonyl azide (B81097) and terminal alkynes reliably produces 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov

A key feature of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is its high degree of regioselectivity. organic-chemistry.org Unlike the thermal Huisgen cycloaddition which often yields a mixture of 1,4- and 1,5-disubstituted triazoles, the copper-catalyzed process almost exclusively affords the 1,4-disubstituted regioisomer. organic-chemistry.orgwikipedia.org This selectivity is a direct consequence of the reaction mechanism, which is distinct from a concerted pericyclic process. organic-chemistry.orgwikipedia.org

In the context of benzenesulfonyl azide, its reaction with a variety of terminal alkynes under Cu(I) catalysis provides a direct route to N-sulfonylated 1,4-disubstituted 1,2,3-triazoles. Research has demonstrated that aryl acetylenes, including those with both electron-rich (e.g., methyl, methoxy) and electron-deficient (e.g., fluoro, bromo) substituents, react efficiently with sulfonyl azides like tosyl azide to produce the corresponding 1,4-disubstituted triazoles in excellent yields. nih.gov The reaction's scope is broad, tolerating a wide array of functional groups on both the alkyne and the sulfonyl azide. organic-chemistry.orgnih.gov For instance, sulfonyl azides featuring different aryl substituents have been successfully employed in cycloadditions with phenylacetylene. nih.gov

The table below illustrates the versatility of the CuAAC reaction with various sulfonyl azides and terminal alkynes.

| Sulfonyl Azide | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tosyl azide | Phenylacetylene | CuI / Prolinamide Ligand | Water | 94 | nih.gov |

| Tosyl azide | 4-Methoxyphenylacetylene | CuI / Prolinamide Ligand | Water | 92 | nih.gov |

| Tosyl azide | 4-Bromophenylacetylene | CuI / Prolinamide Ligand | Water | 91 | nih.gov |

| 4-Iodothis compound | Phenylacetylene | CuI / Prolinamide Ligand | Water | 88 | nih.gov |

| Naphthalene-2-sulfonyl azide | Phenylacetylene | CuI / Prolinamide Ligand | Water | 85 | nih.gov |

The use of this compound in CuAAC reactions in aqueous media has been successfully demonstrated. nih.gov A method utilizing a prolinamide ligand with a Cu(I) catalyst enables the selective synthesis of N-sulfonyltriazoles in water, showcasing a process that is mild and tolerant to air and moisture. nih.gov The use of sustainable solvents like water, glycerol, or deep eutectic solvents (DESs) can also facilitate catalyst recycling, further enhancing the green credentials of the process. nih.govchemrxiv.org The development of protocols in such media is crucial for creating more environmentally benign synthetic routes to valuable triazole compounds. beilstein-journals.orgchemrxiv.org

The mechanism of the CuAAC is fundamentally different from the concerted [3+2] cycloaddition pathway of the thermal Huisgen reaction. organic-chemistry.orgwikipedia.org The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne. wikipedia.orgresearchgate.net This step is crucial and significantly lowers the pKa of the alkyne's terminal proton. wikipedia.org

Computational and experimental studies suggest a mechanism involving two copper atoms in the transition state. wikipedia.orgbeilstein-journals.org The process is believed to proceed through the formation of a six-membered copper metallacycle. organic-chemistry.org One copper atom binds to the acetylide, while a second copper atom activates the azide by coordinating to its nitrogen atoms. organic-chemistry.orgwikipedia.org This dinuclear intermediate then undergoes cyclization and subsequent ring contraction to a triazolyl-copper derivative. organic-chemistry.org The final step is protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst. organic-chemistry.org

When sulfonyl azides are used, the strong electron-withdrawing nature of the sulfonyl group destabilizes the 5-cuprated triazole intermediate. nih.gov This destabilization can sometimes lead to alternative reaction pathways, such as ring-chain isomerization to form a diazoimine, which can then decompose to a ketenimine. nih.gov However, specific ligand systems, such as prolinamide, can inhibit the cleavage of the N1–N2 bond in the intermediate, thereby selectively generating the desired N-sulfonyltriazole product. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that occurs without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn The release of this strain enthalpy upon cycloaddition to an azide significantly lowers the activation energy, allowing the reaction to proceed rapidly at ambient temperatures. nih.gov

SPAAC is highly valued in chemical biology and materials science for its ability to label molecules in complex biological environments where the toxicity of a copper catalyst would be a concern. nih.govnih.gov The reaction is fast, highly selective, and bioorthogonal, meaning the reacting functional groups (azide and strained alkyne) are inert to most biological molecules. magtech.com.cn While specific examples detailing the kinetics of this compound in SPAAC are less common in introductory literature than those of alkyl or aryl azides, the fundamental principles apply. The reactivity is primarily dictated by the high energy of the strained alkyne. magtech.com.cn Density functional theory (DFT) calculations have shown that the rapid rate of SPAAC is due to the lower energy required to distort the alkyne and the 1,3-dipole into the transition-state geometry. nih.gov The reaction provides a metal-free alternative to CuAAC for the synthesis of triazoles from azides, including this compound.

Reactions with Electron-Rich Alkynes and Enaminones

This compound exhibits distinct reactivity with electron-rich π-systems like electron-rich alkynes and enaminones. These reactions can lead to the expected triazole products or, under certain conditions, to rearranged products like diazo amidines, showcasing the versatile reactivity of the sulfonyl azide.

The reaction of sulfonyl azides with electron-rich alkynes, such as 3-methoxyprop-1-yne and ethoxyethyne, has been shown to be a suitable method for obtaining triazole products in good yields under CuAAC conditions. nih.gov

Reactions with enaminones, which possess a nucleophilic enamine character, provide a pathway to highly substituted triazoles. A regioselective synthesis of 1,4,5-trisubstituted-1,2,3-triazoles has been reported from the reaction of aryl azides with enaminones. nih.gov In a related transformation, the reaction of N,N-dimethylenaminones with tosyl azide in water yields 4-acyl-NH-1,2,3-triazoles. researchgate.net

However, the reaction between sulfonyl azides and enaminones does not always lead to triazoles. The strong electron-withdrawing nature of the sulfonyl group can promote alternative reaction pathways. Instead of cycloaddition, a reaction between enaminoesters and sulfonyl azides in water can lead to the synthesis of amidines. researchgate.net This outcome is thought to arise from an initial intermediate that undergoes rearrangement and loss of dinitrogen, a pathway that competes with cyclization. nih.gov This dual reactivity highlights the influence of both the substrate and reaction conditions on the final product distribution when this compound reacts with electron-rich partners.

Tautomerism Studies in Adducts

The cycloaddition of this compound with various unsaturated compounds, particularly alkenes and enamines, leads to the formation of five-membered heterocyclic rings known as triazolines. These adducts, specifically the 1-benzenesulfonyl-1,2,3-triazolines, can exhibit interesting tautomeric behavior. Tautomerism in these systems is primarily observed as ring-chain tautomerism, where the cyclic triazoline structure exists in equilibrium with an open-chain α-diazoimine form.

The position of this equilibrium is influenced by several factors, including the nature of the substituents on the triazoline ring, the solvent, and the temperature. The electron-withdrawing nature of the benzenesulfonyl group on the N1 position of the triazoline ring plays a crucial role in weakening the N1-N2 bond. This facilitates the ring-opening to the diazoimine tautomer. nih.gov

Detailed research has shown that the stability of the initial Δ²-1,2,3-triazoline adducts is highly dependent on the substitution pattern of the alkene reactant. rsc.org For instance, the reaction of this compound with enamines often leads to unstable triazoline intermediates. These intermediates can readily undergo tautomerization and subsequent elimination of nitrogen gas to form enamidines, or they can rearrange through different pathways. The reversibility of the cycloaddition of azides with enamines has been noted, which can influence the isolation of specific tautomeric forms. researchgate.net

Spectroscopic studies, particularly NMR, are instrumental in studying these tautomeric equilibria. The presence of both the cyclic triazoline and the open-chain diazoimine can be detected and quantified by observing the characteristic signals for each isomer.

Below is a table summarizing the observed tautomeric forms in the adducts of sulfonyl azides.

| Reactants | Adduct Type | Tautomeric Forms Observed | Influencing Factors |

| Sulfonyl azide + Alkene | 1-Sulfonyl-1,2,3-triazoline | Ring-chain (Triazoline ⇌ Diazoimine) | Substituents, Solvent, Temperature |

| Sulfonyl azide + Enamine | 1-Sulfonyl-1,2,3-triazoline | Unstable, leads to further products | Inherent instability of the adduct |

Other Cycloaddition Reactions (e.g., Hetero Diels-Alder)

Beyond the well-known [3+2] cycloaddition, this compound and its derivatives can participate in other modes of cycloaddition, such as the hetero-Diels-Alder reaction. In this type of reaction, a compound containing a heteroatom acts as either the diene or the dienophile.

N-Sulfonyl-1-aza-1,3-butadienes, which can be considered as structural analogs of intermediates in some reactions of sulfonyl azides, are known to undergo hetero-Diels-Alder reactions. The introduction of an electron-withdrawing sulfonyl group on the nitrogen atom of the 1-aza-1,3-butadiene enhances its electron-deficient character. This makes it a suitable diene for inverse electron demand Diels-Alder reactions with electron-rich dienophiles like enol ethers. nih.govnih.gov

These reactions are highly regioselective and stereoselective, leading to the formation of six-membered heterocyclic rings. The bulky N-sulfonyl group not only activates the diene system but also can stabilize the resulting cycloadduct. nih.gov

The general scheme for a hetero-Diels-Alder reaction involving an N-sulfonyl-1-aza-1,3-butadiene is as follows:

Scheme 1: Hetero-Diels-Alder Reaction of an N-Sulfonyl-1-aza-1,3-butadiene

The following table provides examples of hetero-Diels-Alder reactions with N-sulfonylated azadienes, illustrating the scope and efficiency of this methodology.

| Diene | Dienophile | Product | Yield (%) | Diastereoselectivity |

| N-Benzenesulfonyl-1-aza-1,3-butadiene | Ethyl vinyl ether | 2-Benzenesulfonyl-4-ethoxy-3,4-dihydro-2H-pyran | High | High |

| N-Tosyl-1-aza-1,3-butadiene | 2-Methoxypropene | 2-Tosyl-4-methoxy-4-methyl-3,4-dihydro-2H-pyran | Good | High |

These reactions demonstrate the versatility of sulfonyl-activated nitrogen-containing systems in constructing complex heterocyclic frameworks through cycloaddition pathways other than the typical [3+2] cycloaddition of the azide group.

Benzenesulfonyl Azide in Diazo Transfer Reactions

Mechanistic Understanding of Diazo Transfer

The diazo transfer reaction is a cornerstone of organic synthesis for converting primary amines to azides and active methylene (B1212753) compounds to diazo compounds. Mechanistic studies, particularly those employing ¹⁵N NMR labeling, have provided significant insights into this process.

The established mechanism involves the nucleophilic attack of a substrate, such as an amine or a carbanion from an active methylene compound, on the terminal nitrogen atom of the sulfonyl azide (B81097). This initial attack leads to the formation of a triazene (B1217601) intermediate in the case of amines, or a related adduct with methylene compounds. This intermediate is unstable and subsequently decomposes, transferring the two terminal nitrogen atoms from the sulfonyl azide to the substrate to form the new azide or diazo compound.

Studies using reagents like imidazole-1-sulfonyl azide have unambiguously confirmed that the two terminal nitrogens of the azide group are transferred during the reaction, with the nitrogen atom of the original amine being retained in the sulfonamide byproduct. This transfer maintains the stereochemistry of the starting material, which is a significant advantage over other azidation methods that might lead to elimination products or unpredictable stereochemistry.

For instance, when ¹⁵N-labeled o-nitrobenzenesulfonyl azide (o-NsN₃) reacts with primary amines, it can produce a mixture of β- and γ-¹⁵N-labeled azide isotopomers, which has helped in proposing a detailed mechanism for the formation of these mixtures. Similarly, mechanistic investigations with imidazole-1-sulfonyl azide hydrogen sulfate (B86663) have confirmed that the reaction with primary sulfonamides proceeds via this diazo transfer pathway, highlighting the nucleophilic attack at the terminal azide nitrogen.

Application in α-Diazocarbonyl Compound Synthesis

A primary application of this compound and its derivatives is the synthesis of α-diazocarbonyl compounds from substrates with activated methylene groups, such as β-ketoesters and β-diketones. This reaction, often called the Regitz Diazo Transfer, is a reliable method for introducing the diazo functional group.

α-Diazocarbonyl compounds, including α-diazo esters and α-diazo ketones, are highly versatile synthetic intermediates. They serve as precursors to reactive species like carbenes and carbenoids under thermal, photochemical, or metal-catalyzed conditions. These intermediates are crucial for a variety of significant organic transformations:

Cyclopropanation: The reaction of diazo compounds with olefins to form cyclopropane (B1198618) rings.

Wolff Rearrangement: A reaction that converts α-diazoketones into ketenes, which can then be trapped by nucleophiles to form carboxylic acid derivatives.

X-H Insertion Reactions: The insertion of a carbene into a carbon-hydrogen or heteroatom-hydrogen bond is a powerful tool for C-H functionalization.

The choice of the diazo transfer reagent can be critical. For example, p-acetamidothis compound (p-ABSA) has been effectively used to synthesize α-diazoketones, which are key intermediates in the synthesis of complex natural products. The sulfonamide byproduct generated in these reactions is often easily separated, simplifying the purification of the desired diazo product.

Development of Improved Diazo Transfer Reagents

While foundational reagents like p-toluenesulfonyl azide (TsN₃) have been widely used, concerns over their thermal instability and potential for explosive decomposition have driven the development of safer and more efficient alternatives based on the this compound scaffold. These newer reagents often offer improved safety profiles, better reactivity, and easier product purification.

Key advancements in diazo transfer reagents include:

p-Acetamidothis compound (p-ABSA): This reagent is considered a practical, cost-effective, and safer alternative to tosyl azide. It has demonstrated broad applicability in synthesizing various diazo compounds.

o-Nitrothis compound (o-NBSA): Noted for being a more efficient diazo-transfer reagent than its meta and para isomers, o-NBSA has been developed as a stable and better alternative to the highly reactive trifluoromethanesulfonyl azide (TfN₃), especially for preparing ¹⁵N-labeled azides.

Imidazole-1-sulfonyl Azide Hydrogen Sulfate: This reagent offers significant advantages in terms of impact stability, cost, and ease of handling. It is particularly valuable for converting primary amines to azides and is more stable than its parent compound or HCl salt.

Polymer-Supported this compound: Attaching the this compound moiety to a polystyrene support significantly improves safety by reducing the risk of explosive decomposition. Though potentially more expensive, this solid-phase reagent simplifies reaction work-up, as the sulfonamide byproduct remains bound to the polymer and can be removed by simple filtration.

4-Dodecylthis compound: This reagent is recognized as one of the safest arenesulfonyl azides used in diazo-transfer processes. Its reduced shock sensitivity and lower heat of decomposition make it a much safer option compared to traditional sulfonyl azides like TsN₃.

The development of these improved reagents has made diazo transfer reactions more accessible and safer for both laboratory-scale and potentially larger-scale industrial applications.

Below is a comparative overview of several this compound-based diazo transfer reagents:

| Reagent Name | Key Advantages |

| p-Acetamidothis compound (p-ABSA) | Practical, cost-effective, safer alternative to TsN₃. |

| o-Nitrothis compound (o-NBSA) | More efficient than m- and p-isomers; stable alternative to TfN₃. |

| Imidazole-1-sulfonyl Azide Hydrogen Sulfate | High impact stability, cost-effective, easy to handle. |

| Polystyrene-Supported this compound | Improved safety, simplified purification via filtration. |

| 4-Dodecylthis compound | Significantly reduced shock sensitivity and explosion hazard. |

Catalytic Strategies Involving Benzenesulfonyl Azide

Transition Metal Catalysis

Transition metals have proven to be highly effective in catalyzing reactions involving benzenesulfonyl azide (B81097), primarily through the in situ generation of reactive nitrene intermediates. These metals mediate the transfer of the "PhSO₂N" group to a wide range of substrates.

Copper catalysts are widely utilized in transformations involving benzenesulfonyl azide, facilitating reactions such as aziridination and cycloadditions. Early work demonstrated that copper powder can promote the decomposition of this compound in cyclohexene (B86901), leading to the corresponding aziridine (B145994), as well as C-H amination products and benzenesulfonamide (B165840). nih.gov This product distribution is indicative of a nitrene or metal-nitrenoid intermediate. nih.gov

A prominent application of copper catalysis is the azide-alkyne cycloaddition (CuAAC), which can be used to synthesize N-sulfonyl-1,2,3-triazoles. elsevierpure.comnih.gov By carefully controlling the reaction conditions, such as performing the reaction at 0°C in chloroform (B151607) with 2,6-lutidine and copper iodide (CuI) as the catalyst, the formation of ketenimine byproducts can be suppressed, leading to good to excellent yields of the desired N-sulfonyltriazoles. elsevierpure.com The reaction is believed to proceed through a cuprated triazole intermediate that can isomerize, lose dinitrogen, and form an N-sulfonyl ketenimine, highlighting the importance of reaction control. nih.gov

Dual-catalytic systems employing both copper and a photocatalyst have also been developed. For instance, a combination of an iridium-based photosensitizer and a copper catalyst can be used for the coupling of phenylsulfinic acid derivatives and aryl azides to produce sulfonamides under mild, redox-neutral conditions. researchgate.net

Table 1: Examples of Copper-Catalyzed Reactions with this compound

| Reaction Type | Catalyst System | Substrates | Product | Ref. |

| Aziridination/Amination | Copper powder | This compound, Cyclohexene | N-Benzenesulfonyl aziridine, C-H amination products | nih.gov |

| Azide-Alkyne Cycloaddition | CuI, 2,6-lutidine | This compound, Terminal alkynes | 1-(N-Benzenesulfonyl)-1,2,3-triazoles | elsevierpure.com |

| S(O)₂–N Coupling | Ir(ppy)₃, CuCN, Visible light | Phenylsulfinic acid derivatives, Aryl azides | Benzenesulfinamides | researchgate.net |

Palladium catalysts have been employed for the cross-coupling of this compound with various partners. An efficient method for the synthesis of unsymmetrical carbodiimides involves the palladium-catalyzed cross-coupling of azides, including aryl, benzyl, and alkyl azides, with isocyanides. rsc.org This reaction demonstrates broad substrate scope and provides excellent yields. rsc.org

Furthermore, palladium catalysis is effective in the cross-coupling of N-benzenesulfonyl-3,4-dibromopyrrole, showcasing its utility in the synthesis of complex heterocyclic structures. dntb.gov.ua Another application involves the palladium-catalyzed carbonylation of sulfonyl azides to generate sulfonyl isocyanates in situ. These intermediates can then be trapped by alcohols or amines to afford a wide range of sulfonyl carbamates and sulfonyl ureas. acs.org

Rhodium catalysts are particularly effective in directing C-H amidation and amination reactions using this compound as the nitrogen source. nih.govorgsyn.orgrsc.org A cationic rhodium(III) complex, [Cp*Rh(III)]²⁺, can catalyze the direct C-H amination of arenes containing a chelating group without the need for an external oxidant. orgsyn.org Mechanistic studies suggest that the reaction proceeds through a rate-limiting rhodium-mediated C-H bond activation, followed by insertion of the azide into the resulting rhodacycle intermediate. orgsyn.org

This methodology has been applied to the direct ortho-amidation of azobenzenes, providing a route to sterically hindered aromatic azo compounds with high functional group tolerance and regioselectivity. nih.gov Similarly, the rhodium-catalyzed C-2 amidation of indoles with sulfonyl azides proceeds with high regioselectivity and yields, offering a robust and reliable method that is compatible with air and water. rsc.org

The key reactive species in many of these transition metal-catalyzed reactions is a metal-nitrenoid intermediate. The formation and reactivity of this intermediate are influenced by the choice of metal, its oxidation state, and the coordinating ligands. While azides are effective nitrene precursors, other reagents like iminoiodinanes (e.g., PhI=NTs) have been shown to be more efficient in some copper-catalyzed aziridination reactions. nih.gov

Ligand effects can play a crucial role in determining the chemoselectivity of the reaction. For instance, in silver-catalyzed nitrene transfer reactions, altering the silver-to-ligand ratio can switch the selectivity between C-H amination and aziridination. researchgate.net Similarly, the steric and electronic properties of the ligands attached to the metal center can influence the stability and reactivity of the metal-nitrenoid, thereby controlling the outcome of the catalytic transformation.

Organocatalysis and Base-Mediated Reactions

In addition to metal-based catalysts, organic bases can also mediate reactions involving this compound. A notable example is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base, to promote the coupling of benzenesulfonyl azides with proline. nih.govresearchgate.netnih.gov This reaction results in the N-sulfonylation of the proline nitrogen. nih.govresearchgate.netnih.gov

Interestingly, in a one-pot tandem protocol, DBU can facilitate both the N-sulfonylation and the subsequent esterification of the proline carboxylic acid using 1,2-dichloroethane (B1671644) (DCE) as both the solvent and a reactant. nih.govresearchgate.netnih.gov This process provides a novel and environmentally friendly route to proline-derived benzenesulfonamides. nih.govresearchgate.net The reaction is driven to completion by the strong basicity of DBU. nih.govnih.gov

Table 2: Base-Mediated Reaction of this compound with Proline

| Base | Reactants | Solvent/Reagent | Product | Ref. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | This compound, Proline | 1,2-Dichloroethane (DCE) | Proline-derived benzenesulfonamides | nih.govresearchgate.netnih.gov |

Photocatalytic Nitrene Generation and Reactivity

Photocatalysis offers a mild and efficient method for generating nitrene intermediates from this compound under visible light irradiation. Organic dyes can act as photosensitizers, absorbing light and transferring energy to the sulfonyl azide to generate a triplet nitrene. acs.orgnih.gov The electronic properties of the this compound substituent can be "matched" to the triplet excited-state energy of the photosensitizer to prevent catalyst deactivation and improve reaction yields. acs.orgnih.gov This approach has been successfully applied to the chemo-, regio-, and diastereoselective aziridination of unactivated alkenes. acs.orgnih.gov

An alternative photocatalytic pathway involves the reductive activation of sulfonyl azides to form nitrene radical anions. scilit.comnih.gov This species is less reactive in competing side reactions, such as hydrogen-atom transfer, compared to the corresponding triplet nitrene, allowing for greater functional group compatibility. nih.gov Mechanistic studies indicate that these electrophilic nitrene radical anions are effective for the intermolecular aziridination of alkenes. scilit.comnih.gov

Visible-light-mediated energy transfer to sulfonyl azides can also be used to generate triplet nitrenes that react with sulfides to form N-sulfonyl sulfilimines. chemrxiv.org This method uncovers the often-overlooked reactivity of triplet nitrenes with sulfides and proceeds through a single-electron transfer (SET) mechanism, which allows for remarkable functional group tolerance and even compatibility with aqueous media. chemrxiv.org

Table 3: Photocatalytic Reactions Involving this compound

| Catalytic System | Proposed Intermediate | Reaction | Substrates | Product | Ref. |

| Organic Dye Photosensitizer | Triplet Nitrene | Aziridination | This compound, Alkenes | N-Sulfonyl aziridines | acs.orgnih.gov |

| Photoredox Catalyst | Nitrene Radical Anion | Aziridination | This compound, Alkenes | N-Sulfonyl aziridines | scilit.comnih.gov |

| Visible Light Photosensitizer | Triplet Nitrene (via SET) | Sulfimidation | This compound, Sulfides | N-Sulfonyl sulfilimines | chemrxiv.org |

Role in Polymerization Initiation

While not a conventional polymerization initiator in the sense of starting chain growth from monomers, this compound and its derivatives are employed in a crucial role that initiates a significant transformation in polymer architecture: intramolecular crosslinking. This process is fundamental to the creation of single-chain nanoparticles (SCNPs), where a linear polymer chain is collapsed into a compact, nanoparticle structure.